2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol
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Overview
Description
Panomifene is a nonsteroidal selective estrogen receptor modulator of the triphenylethylene group, related to tamoxifen. It was developed as an antineoplastic agent by Egis Pharmaceuticals and IVAX Drug Research Institute in the 1990s for the treatment of breast cancer. it was never marketed as it reached phase II clinical trials before development was terminated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Panomifene involves a highly regio- and stereoselective carbometalation reaction of fluoroalkylated internal alkynes with organocopper reagents. This reaction is utilized successfully in the short, stereoselective total synthesis of Panomifene .
Industrial Production Methods: There is limited information available on the industrial production methods of Panomifene, as it was never marketed and its development was terminated during clinical trials .
Chemical Reactions Analysis
Types of Reactions: Panomifene undergoes various types of reactions, including hydroxylation and side chain modifications. These reactions are primarily studied in vitro using liver microsomes from different species .
Common Reagents and Conditions: The common reagents used in the synthesis of Panomifene include organocopper reagents for the carbometalation reaction . The reaction conditions involve the use of fluoroalkylated internal alkynes and organocopper reagents under regio- and stereoselective conditions .
Major Products Formed: The major products formed from the reactions of Panomifene include hydroxylated derivatives and side chain modified compounds. For example, 4-hydroxy-Panomifene is one of the metabolites produced during its metabolism .
Scientific Research Applications
Panomifene has been primarily studied for its antiestrogenic activity and potential use in the treatment of hormone-dependent tumors, such as breast cancer . Its metabolism has been investigated using liver microsomes from various species, including mouse, rat, dog, and human . The compound has also been studied for its potential to inhibit estrogen receptors and its effects on hormone-dependent pathways .
Mechanism of Action
Panomifene exerts its effects by acting as a selective estrogen receptor modulator. It binds to estrogen receptors and inhibits their activity, thereby blocking the effects of estrogen on target tissues . This mechanism is similar to that of tamoxifen, another selective estrogen receptor modulator .
Comparison with Similar Compounds
Similar Compounds:
- Tamoxifen
- Raloxifene
- Toremifene
Uniqueness of Panomifene: Panomifene is unique in its structure and metabolism compared to other selective estrogen receptor modulators. While it shares similarities with tamoxifen, such as its antiestrogenic activity and mechanism of action, the rate of biotransformation of Panomifene is slower than that of tamoxifen . Additionally, Panomifene produces different metabolites, such as 4-hydroxy-Panomifene, which is not a major metabolite of tamoxifen .
Properties
Molecular Formula |
C25H24F3NO2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol |
InChI |
InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23- |
InChI Key |
MHXVDXXARZCVRK-VHXPQNKSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO |
Origin of Product |
United States |
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